N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-15-12-18(6-9-22-15)24-10-7-16(8-11-24)14-23-21(25)20-13-17-4-2-3-5-19(17)26-20/h2-6,9,12-13,16H,7-8,10-11,14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQBAOFDPXCVDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C3=CC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Preliminary studies indicate that N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide exhibits significant anticancer properties. Various derivatives of similar thiazole compounds have shown cytotoxic effects against different cancer cell lines, leading to further exploration of this compound's potential.
In Vitro Studies:
A study evaluated the cytotoxicity of related compounds against several cancer cell lines, yielding the following IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 5.0 |
| CaCo-2 (Colon Cancer) | 3.5 |
| MCF7 (Breast Cancer) | 8.0 |
| A549 (Lung Cancer) | 7.5 |
These results suggest that structural modifications can enhance the anticancer activity of derivatives based on this compound.
Antimicrobial Properties
The compound's structure also suggests potential antimicrobial activity. Research indicates that piperidine derivatives can exhibit antibacterial properties, making this compound a candidate for further investigation in this area.
Minimum Inhibitory Concentration (MIC) Tests:
| Pathogen | MIC (mg/mL) |
|---|---|
| E. coli | 12.5 |
| C. albicans | 6.25 |
| Pseudomonas aeruginosa | >100 |
These findings indicate variable effectiveness against different pathogens, highlighting the need for additional studies to optimize its antimicrobial potential.
Neuroprotective Effects
There is emerging interest in the neuroprotective effects of compounds with similar structures. The inhibition of acetylcholinesterase is a mechanism through which these compounds may exert beneficial effects in neurodegenerative diseases like Alzheimer's.
Acetylcholinesterase Inhibition:
Research has shown that certain derivatives can inhibit acetylcholinesterase with IC50 values as low as 2.7 µM, indicating strong potential for therapeutic applications in cognitive disorders.
Case Studies and Research Insights
A notable study focused on synthesizing and evaluating a series of benzo[b]thiophene derivatives, including this compound. This study underscored the importance of structural modifications in enhancing biological activity and provided insights into the structure-activity relationship (SAR).
Key Findings:
- Structural Modifications: Variations in substituents significantly impact biological efficacy, emphasizing the need for targeted modifications.
- In Vitro Efficacy: The most active derivatives demonstrated promising anticancer properties, paving the way for further development in drug discovery.
Comparison with Similar Compounds
Structural Comparison with Benzo[b]thiophene-2-carboxamide Derivatives
The compound shares structural homology with several analogs, particularly the 6-(4-substituted-phenyl)-N-(piperidin-4-ylmethyl)-benzo[b]thiophene-2-carboxamide hydrochloride series (compounds 42–47, ). Key comparisons include:
- Core Structure : The benzo[b]thiophene-2-carboxamide scaffold is conserved across all analogs, critical for π-π stacking and hydrophobic interactions .
- Aromatic Substituents: Unlike compounds 42–47, which feature electron-withdrawing (e.g., cyano, trifluoromethoxy) or bulky (e.g., methylsulfonyl) groups, the target compound lacks phenyl ring substitution, possibly reducing steric hindrance but limiting electronic modulation .
Physicochemical and Spectroscopic Properties
- Solubility : The 2-methylpyridine substituent may enhance aqueous solubility compared to compounds 42–47, which rely on hydrophilic hydrochloride salts .
- Stability: Electron-deficient substituents (e.g., cyano in compound 42) increase stability but reduce solubility. The target compound’s neutral pyridine ring may balance these properties .
- Spectroscopic Data : Key differences from analogs include:
- ¹H NMR : Piperidine methylene protons (CH₂) near δ 2.5–3.0 ppm; pyridine protons as doublets at δ ~8.3 ppm.
- MS : Expected [M+H]⁺ peak ~420, distinct from compound 43’s m/z 465 (due to methylsulfonyl group) .
Q & A
Basic Question: What are the key considerations for designing a synthetic route for this compound?
Methodological Answer:
The synthesis of N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide requires multi-step optimization:
- Intermediate Preparation : Start with functionalization of the piperidine ring. For example, 1-(2-methylpyridin-4-yl)piperidine derivatives can be synthesized via nucleophilic substitution or reductive amination .
- Coupling Reactions : Amide bond formation between the piperidine intermediate and benzo[b]thiophene-2-carboxylic acid is critical. Use coupling agents like HATU or EDCI with DMAP catalysis, as seen in analogous piperidine-carboxamide syntheses .
- Purification : Employ flash chromatography (silica gel) or preparative HPLC to isolate the final compound, ensuring >95% purity. Monitor reactions via TLC and confirm structures using H/C NMR and high-resolution mass spectrometry (HRMS) .
Advanced Question: How can structural analogs guide SAR studies for optimizing target binding affinity?
Methodological Answer:
Structure-activity relationship (SAR) studies benefit from:
- Scaffold Comparison : Analyze analogs like N-(piperidin-4-yl)-4'-(trifluoromethyl)biphenyl-2-carboxamide (PubChem CID: 118316016) to identify critical substituents (e.g., methylpyridine vs. trifluoromethyl groups) that modulate receptor binding .
- Docking Simulations : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). For example, the benzo[b]thiophene moiety may occupy hydrophobic pockets, while the piperidine-pyridine system engages in hydrogen bonding .
- In Vitro Validation : Test analogs in competitive binding assays (e.g., fluorescence polarization) to quantify IC values. Prioritize derivatives with sub-μM affinity for further optimization .
Basic Question: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H NMR confirms regiochemistry (e.g., piperidine CH protons at δ 2.5–3.5 ppm; benzo[b]thiophene aromatic protons at δ 7.0–8.0 ppm). C NMR verifies carbonyl resonance (~170 ppm) .
- Mass Spectrometry : HRMS (ESI+) provides exact mass (calculated for CHNOS: 351.1405) to confirm molecular integrity .
- X-ray Crystallography : If single crystals are obtained (e.g., via vapor diffusion in ethyl acetate/hexane), resolve the 3D structure to validate stereochemistry and intermolecular interactions .
Advanced Question: How can contradictory data between in vitro bioactivity and in vivo efficacy be resolved?
Methodological Answer:
Discrepancies often arise from:
- Pharmacokinetic Limitations : Rapid hepatic clearance (e.g., t < 2 hours) may reduce in vivo efficacy despite strong cellular activity. Address this by introducing metabolic stabilizers (e.g., deuterium at labile positions) or prodrug strategies .
- Tissue Penetration : Use LC-MS/MS to measure compound concentrations in target tissues. If distribution is poor, modify logP (e.g., via substituent addition) to enhance membrane permeability .
- Off-Target Effects : Perform kinome-wide profiling (e.g., using KINOMEscan) to identify unintended targets contributing to toxicity or reduced efficacy .
Basic Question: What computational tools predict the physicochemical properties of this compound?
Methodological Answer:
- LogP and Solubility : Use SwissADME or MarvinSuite to calculate logP (~2.8) and aqueous solubility (<10 μM), guiding formulation strategies (e.g., use of cyclodextrins for solubility enhancement) .
- pKa Prediction : ADMET Predictor estimates ionizable groups (e.g., piperidine nitrogen pKa ~8.5), informing salt formation or pH-dependent absorption studies .
Advanced Question: What strategies mitigate metabolic instability in preclinical development?
Methodological Answer:
- Metabolite Identification : Incubate the compound with liver microsomes (human/rodent) and analyze via LC-MS/MS to identify oxidation hotspots (e.g., benzylic positions on the piperidine ring) .
- Structural Modification : Replace labile hydrogens with fluorine or methyl groups. For example, 2-methylpyridine substitution reduces CYP3A4-mediated oxidation .
- Prodrug Design : Convert the carboxamide to a tert-butyl ester (hydrolyzed in vivo) to improve oral bioavailability .
Basic Question: How is purity assessed during synthesis?
Methodological Answer:
- Analytical HPLC : Use a C18 column (gradient: 5–95% acetonitrile in water + 0.1% TFA) with UV detection at 254 nm. Accept purity ≥95% for biological testing .
- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
Advanced Question: How can cryo-EM or SPR elucidate target engagement mechanisms?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a CM5 chip and measure binding kinetics (k/k) at varying compound concentrations. A low k (<10 s) suggests prolonged target residence .
- Cryo-EM : For large targets (e.g., membrane proteins), resolve compound-bound structures at <3 Å resolution to visualize binding poses and guide rational design .
Basic Question: What solvents and conditions optimize reaction yields?
Methodological Answer:
- Amide Coupling : Use DMF or dichloromethane under inert atmosphere (N/Ar) at 0–25°C. Add molecular sieves to scavenge water and improve yields to >70% .
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura couplings of aryl halides in benzo[b]thiophene synthesis .
Advanced Question: How can machine learning accelerate lead optimization?
Methodological Answer:
- QSAR Models : Train neural networks on datasets of analogous compounds (e.g., IC, logD) to predict optimal substituents for potency and solubility .
- Generative Chemistry : Use platforms like REINVENT to design novel analogs with improved ADMET profiles, prioritizing candidates with synthetic feasibility scores >0.8 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
